

# An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Discovery and History

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## Compound of Interest

Compound Name: 1-Aminocyclopropanecarbonitrile

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## Abstract

**1-Aminocyclopropanecarbonitrile**, a fascinating and structurally unique small molecule, holds a place at the intersection of organic synthesis and chemical biology. This technical guide delves into the historical context of its discovery, plausible synthetic origins, and its physicochemical properties. While the exact date of its first synthesis remains elusive in readily available literature, its structural components—a cyclopropane ring and an  $\alpha$ -aminonitrile moiety—have rich histories in organic chemistry. This document provides a comprehensive overview of the likely synthetic pathways, detailed experimental protocols for its preparation, and a summary of its known and potential biological significance, drawing parallels with related, well-studied compounds. All quantitative data are presented in structured tables for clarity, and key chemical transformations and conceptual relationships are visualized using DOT language diagrams.

## Introduction and Historical Context

The precise origins of **1-Aminocyclopropanecarbonitrile** are not well-documented in prominent historical chemical literature. However, the foundational chemistry that enables its synthesis has been established for over a century. The two key structural features of the

molecule, the cyclopropane ring and the  $\alpha$ -aminonitrile group, have distinct and important histories in organic chemistry.

The synthesis of  $\alpha$ -aminonitriles was first reported in 1850 by Adolph Strecker.<sup>[1][2]</sup> His work, which involved the reaction of acetaldehyde, ammonia, and hydrogen cyanide to form  $\alpha$ -aminopropionitrile, laid the groundwork for the Strecker synthesis, a cornerstone of amino acid synthesis.<sup>[1]</sup>

The chemistry of the cyclopropane ring, the smallest of the cycloalkanes, has also been a subject of fascination and extensive study due to its significant ring strain (27 kcal/mol).<sup>[3]</sup> The first synthesis of cyclopropane itself was achieved by August Freund in 1881.<sup>[2]</sup>

Given this historical backdrop, the synthesis of **1-Aminocyclopropanecarbonitrile** would have been conceptually feasible following the development of methods for the synthesis of cyclopropanone or its equivalents.

## Physicochemical Properties

**1-Aminocyclopropanecarbonitrile** is a solid at room temperature. Its hydrochloride salt is the more common commercially available form. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub>	[4]
Molecular Weight	82.10 g/mol	[4]
CAS Number	196311-65-6	[4]
Appearance	White to Almost white powder to crystal (for HCl salt)	[5]
Melting Point	214-220 °C (for HCl salt)	
SMILES	C1CC1(C#N)N	[4]
InChI	InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2	[4]
InChIKey	UIVATUPCWVUVIM-UHFFFAOYSA-N	[4]

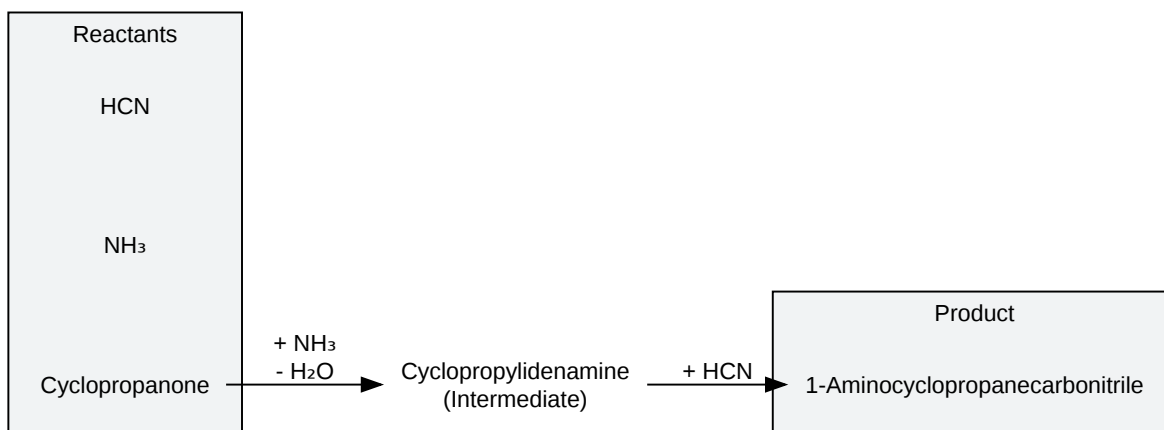
## Plausible Synthetic Pathways and Experimental Protocols

While a definitive historical account of the first synthesis of **1-Aminocyclopropanecarbonitrile** is not available, the most logical and established method for its preparation is through a variation of the Strecker synthesis, starting from cyclopropanone or a synthetic equivalent.

### Strecker Synthesis from Cyclopropanone

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source. In the case of **1-Aminocyclopropanecarbonitrile**, the starting ketone would be cyclopropanone.

Reaction Scheme:



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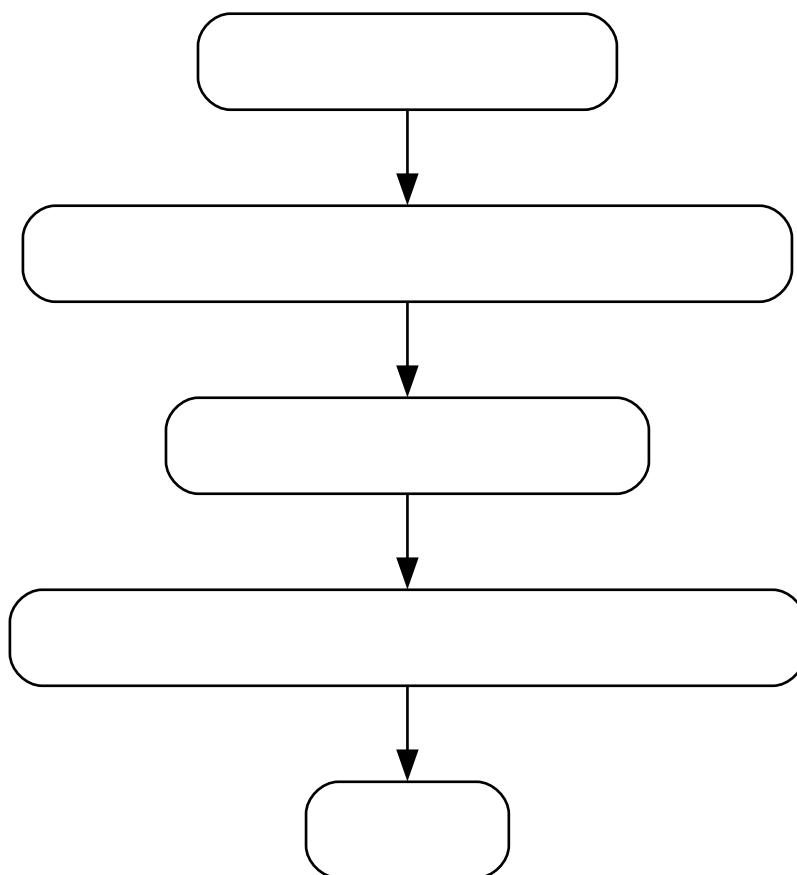
Caption: Strecker synthesis of **1-Aminocyclopropanecarbonitrile**.

Detailed Experimental Protocol (Hypothetical):

- Materials:
  - Cyclopropanone hydrate
  - Ammonium chloride (NH<sub>4</sub>Cl)
  - Sodium cyanide (NaCN)
  - Methanol
  - Water
  - Diethyl ether
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Procedure:

- In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
- To this solution, cyclopropanone hydrate (1.0 equivalent) is added, and the mixture is stirred at room temperature for 30 minutes.
- A solution of sodium cyanide (1.05 equivalents) in water is then added dropwise to the reaction mixture, maintaining the temperature below 20°C with an ice bath.
- The reaction is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- The reaction mixture is then extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield crude **1-Aminocyclopropanecarbonitrile**.
- Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Logical Flow of the Strecker Synthesis:



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Caption: Workflow for the Strecker synthesis.

## Biological Significance and Potential Applications

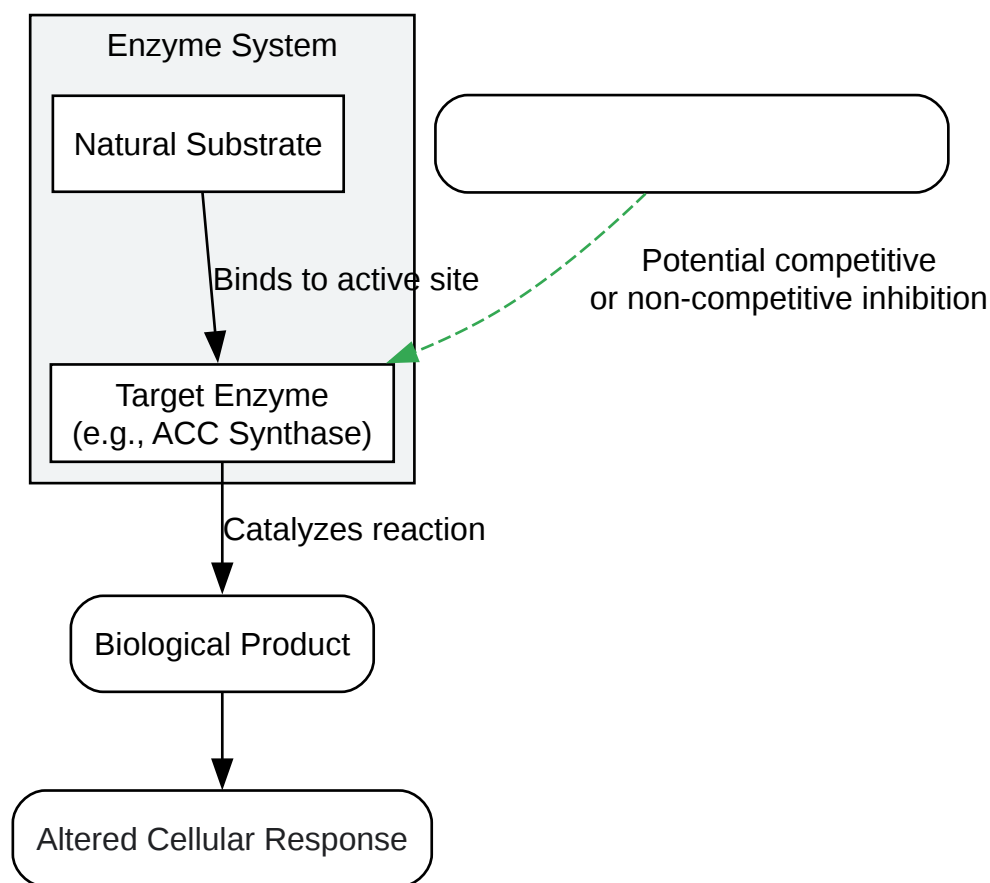
While the biological activity of **1-Aminocyclopropanecarbonitrile** itself is not extensively documented, the broader class of  $\alpha$ -aminonitriles is known to possess a range of biological activities, including anticancer, antibacterial, and antiviral properties.<sup>[2][6]</sup> They are also crucial intermediates in the synthesis of amino acids and various pharmaceuticals.<sup>[1][2]</sup>

The toxicity of aminonitriles is a significant consideration, as they can be metabolized to release cyanide.<sup>[3][7]</sup> This metabolic pathway is a key aspect of their toxicology.

Given its structure, **1-Aminocyclopropanecarbonitrile** could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with constrained conformations, which can be advantageous for drug design.<sup>[1]</sup>

### Potential Signaling Pathway Interaction (Hypothetical):

Based on the known interactions of its carboxylic acid analog, 1-aminocyclopropane-1-carboxylic acid (ACC), with ACC synthase, it is plausible that the nitrile could act as an inhibitor or modulator of enzymes involved in amino acid or hormone metabolism.



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Caption: Hypothetical interaction with a biological pathway.

## Conclusion

**1-Aminocyclopropanecarbonitrile** is a molecule of significant synthetic interest, bridging the historical development of  $\alpha$ -aminonitrile synthesis and cyclopropane chemistry. While its own history is not clearly delineated, its synthesis is readily achievable through established methods like the Strecker synthesis. Its potential as a building block in medicinal chemistry and as a probe for biological systems warrants further investigation, with careful consideration of its

toxicological properties. This guide provides a foundational understanding for researchers interested in exploring the chemistry and biological applications of this unique compound.

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